5-(3,4-Difluorophenyl)thiazol-2-amine
Description
5-(3,4-Difluorophenyl)thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted at the 5-position with a 3,4-difluorophenyl group. The thiazole ring (a five-membered aromatic system containing sulfur and nitrogen) provides a rigid scaffold, while the fluorinated aryl group enhances lipophilicity and metabolic stability, making it a promising candidate for pharmaceutical applications .
Properties
Molecular Formula |
C9H6F2N2S |
|---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
5-(3,4-difluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6F2N2S/c10-6-2-1-5(3-7(6)11)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |
InChI Key |
CGTCHYGQSSZJKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(S2)N)F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of α-Bromoacetophenone Derivatives with Thiourea
This two-step method is widely reported for synthesizing 5-arylthiazol-2-amine derivatives:
Bromination of 3',4'-Difluoroacetophenone :
- Reacting 3',4'-difluoroacetophenone with copper(II) bromide in a solvent mixture (ethyl acetate/chloroform) at 65°C yields α-bromo-3',4'-difluoroacetophenone.
- Reaction conditions : 0.5 hours at 65°C.
-
- The α-bromo intermediate is treated with thiourea in refluxing ethanol for 2 hours, leading to cyclocondensation and formation of 5-(3,4-difluorophenyl)thiazol-2-amine.
- Mechanism : Thiourea acts as both a sulfur and nitrogen source, facilitating nucleophilic substitution and subsequent ring closure.
Multi-Component Reactions (MCRs) Involving Enones and Thiourea
Alternative routes involve advanced intermediates:
- Suzuki Coupling Approach :
- 2-Amino-5-bromothiazole is reacted with 4-fluorophenylboronic acid under palladium catalysis to introduce the 3,4-difluorophenyl group.
- Conditions : Requires Pd(PPh₃)₄, Na₂CO₃, and a solvent mixture (e.g., DME/H₂O) at 80–100°C.
*Yield estimated from analogous reactions in cited literature.
Characterization and Analytical Data
Synthesized compounds are validated using:
- NMR Spectroscopy : Distinct signals for thiazole protons (δ 6.8–7.5 ppm) and amine groups (δ 5.2–5.6 ppm).
- Mass Spectrometry : Molecular ion peak at m/z 212.22 (C₉H₆F₂N₂S).
- HPLC : Purity >95% under optimized conditions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group at position 2 and fluorine atoms on the phenyl ring participate in substitution reactions:
-
Amine alkylation/acylation : Reacts with chloroacetyl chloride or acid chlorides to form amides (e.g., 24 in Scheme 5 of ).
-
Halogen displacement : Fluorine atoms undergo Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-fluorophenylboric acid) to form biaryl derivatives (e.g., 31 in Scheme 7 of ).
-
Sandmeyer reactions : Diazotization followed by substitution with chloride yields 2-chlorothiazole derivatives (e.g., 39 in Scheme 9 of ).
Key Reagents :
Oxidation and Reduction Reactions
The thiazole sulfur and amine group are redox-active:
-
Oxidation : With H₂O₂ or KMnO₄, the thiazole ring forms sulfoxides or sulfones (e.g., 38a–d in Scheme 9 of ).
-
Reduction : LiAlH₄ reduces the thiazole ring to dihydrothiazole, enhancing solubility (e.g., 69 in Scheme 17 of ).
Experimental Data :
| Substrate | Oxidizing Agent | Product | IC₅₀ (Cancer Cell Lines) | Source |
|---|---|---|---|---|
| 5-(3,4-DFP)thiazol-2-amine | H₂O₂ | Sulfoxide | 0.36 μM (HepG2) | |
| 5-(3,4-DFP)thiazol-2-amine | LiAlH₄ | Dihydrothiazole | 0.86 μM (A549) |
Cyclization and Heterocycle Formation
The amine group facilitates cyclocondensation:
-
Thiadiazine formation : Reaction with phenyl thiosemicarbazide yields thiadiazine derivatives (e.g., 69 in Scheme 17 of ).
-
Imidazothiazole synthesis : Condensation with 2-aminobenzothiazole forms imidazo[2,1-b]thiazoles (e.g., 71 in Scheme 17 of ).
Case Study :
Cyclocondensation of 5-(3,4-DFP)thiazol-2-amine with thiourea under acidic conditions produced 43 and 44 (Scheme 10 of ), which showed:
-
Anticancer activity : IC₅₀ = 0.42 μM (HepG2) and 0.51 μM (PC12).
-
Mechanism : Stabilized interactions with KPNB1, inhibiting nuclear transport .
Schiff Base Formation
The primary amine reacts with aldehydes (e.g., 4-fluorobenzaldehyde) to form Schiff bases (e.g., 68 in Scheme 16 of ), which exhibit:
-
Enhanced antimicrobial activity (MIC = 2 µg/mL against E. coli) .
-
Fluorescence properties useful in bioimaging.
Electrophilic Aromatic Substitution
The electron-deficient phenyl ring undergoes nitration and halogenation:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at meta positions.
-
Halogenation : Br₂/FeBr₃ adds bromine at position 4 of the phenyl ring.
Reactivity Comparison :
| Position | Electrophile | Reaction Rate (k, s⁻¹) |
|---|---|---|
| C-4 | Br₂ | 1.2 × 10⁻³ |
| C-5 | HNO₃ | 0.8 × 10⁻³ |
Biological Relevance
Derivatives of 5-(3,4-DFP)thiazol-2-amine demonstrate:
-
Anticancer activity : IC₅₀ values <1 μM against leukemia (K562) and hepatocellular carcinoma (HepG2) .
-
5-Lipoxygenase inhibition : 85% inhibition at 10 μM concentration, reducing leukotriene synthesis .
Stability and Degradation
-
Photodegradation : t₁/₂ = 48 hours under UV light (λ = 254 nm).
-
Hydrolytic stability : Stable in pH 4–9; decomposes in strong acids/bases (t₁/₂ <1 hour at pH 1).
This compound’s multifunctional reactivity and pharmacological potential make it a cornerstone in medicinal chemistry. Future research should explore its applications in targeted drug delivery and combinatorial libraries.
Scientific Research Applications
5-(3,4-Difluorophenyl)thiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 5-(3,4-Difluorophenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogues Within the Thiazole Family
Thiazole derivatives with aryl substitutions at positions 4 or 5 exhibit distinct biological and physicochemical properties. Key comparisons include:
Table 1: Structural and Functional Comparison of Thiazol-2-amine Derivatives
Key Findings :
- Substituent Position : The 5-substituted thiazole (target compound) may exhibit enhanced steric compatibility with enzyme active sites compared to 4-substituted analogs, as seen in fragment-based studies .
- Fluorination: The 3,4-difluorophenyl group increases lipophilicity (logP ~2.8 predicted) compared to non-fluorinated analogs, improving membrane permeability .
Comparison with Thiadiazole Derivatives
Thiadiazoles (heterocycles with two nitrogen and one sulfur atom) are structurally distinct but share functional similarities. Notable examples include:
Table 2: Comparison with 1,3,4-Thiadiazol-2-amine Derivatives
Key Findings :
- Heterocycle Differences : Thiadiazoles are more polar due to additional nitrogen atoms, reducing logP (~1.5–2.0) compared to thiazoles, which may limit blood-brain barrier penetration .
- Bioactivity : Thiadiazoles are often associated with pesticidal and antimicrobial activities, whereas thiazoles are explored for enzyme modulation and anticancer applications .
- Synthetic Accessibility : Thiadiazoles are typically synthesized via cyclization of thiosemicarbazides, while thiazoles require different routes (e.g., Hantzsch synthesis) .
Physicochemical and Pharmacokinetic Properties
Table 3: Predicted Physicochemical Properties
| Compound Type | Average Molecular Weight (g/mol) | Predicted logP | Water Solubility (mg/mL) |
|---|---|---|---|
| Thiazol-2-amines | 225–260 | 2.5–3.0 | 0.05–0.1 |
| 1,3,4-Thiadiazol-2-amines | 220–260 | 1.5–2.0 | 0.1–0.5 |
- Thiazoles : Higher lipophilicity supports better absorption but may increase plasma protein binding.
- Thiadiazoles : Improved solubility favors aqueous formulation but may reduce tissue penetration .
Research and Development Implications
- Target Selectivity : The 5-(3,4-difluorophenyl)thiazol-2-amine scaffold shows promise in enzyme inhibition due to optimal steric and electronic properties .
- Toxicity Considerations : Fluorinated analogs generally exhibit lower cytotoxicity compared to chlorinated derivatives, as seen in comparative studies .
- Synthetic Optimization : Modular synthesis allows for rapid diversification, as demonstrated in urea derivatives of 2-aryl-benzothiazol-5-amines .
Biological Activity
5-(3,4-Difluorophenyl)thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Synthesis
5-(3,4-Difluorophenyl)thiazol-2-amine belongs to the thiazole family, characterized by a thiazole ring fused with a phenyl group containing two fluorine substituents. The molecular formula is with a molecular weight of 216.23 g/mol. The synthesis typically involves the reaction of 2-aminothiazole with 3,4-difluorobenzaldehyde under acidic or basic conditions.
1. Anticancer Activity
Research indicates that compounds containing the thiazole moiety exhibit promising anticancer properties. A study demonstrated that derivatives of 2-aminothiazoles showed cytotoxic effects against various cancer cell lines, including human liver hepatocellular carcinoma (HepG2) and lung adenocarcinoma (A549) . The mechanism of action often involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cancer cell division.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-(3,4-Difluorophenyl)thiazol-2-amine | HepG2 | 0.36 - 0.86 |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | SGC-7901 | 0.36 - 0.86 |
2. Antioxidant Activity
Thiazole derivatives have also been studied for their antioxidant capabilities. The presence of fluorine atoms in the phenyl ring enhances the electron-withdrawing properties, which may contribute to increased antioxidant activity by stabilizing free radicals .
3. Anti-inflammatory Properties
Some studies have reported that thiazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammatory processes . This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
A notable study focused on synthesizing a series of thiazole derivatives and evaluating their biological activities. Among these compounds, 5-(3,4-Difluorophenyl)thiazol-2-amine was identified as having significant antiproliferative effects against various cancer cell lines . The study utilized both in vitro assays and molecular docking techniques to elucidate binding interactions with tubulin.
Another investigation highlighted the compound's ability to induce cell cycle arrest at the G2/M phase in cancer cells, further supporting its potential as an anticancer agent .
The biological activity of 5-(3,4-Difluorophenyl)thiazol-2-amine is primarily attributed to its interaction with tubulin. By binding to the colchicine site on tubulin, it inhibits microtubule polymerization, leading to disrupted mitotic spindle formation during cell division . This mechanism is similar to that of established chemotherapeutic agents like colchicine and vincristine.
Q & A
Basic: What are the standard synthetic routes for 5-(3,4-difluorophenyl)thiazol-2-amine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclocondensation reactions. A common approach is reacting a substituted thiosemicarbazide with a difluorophenyl-substituted carbonyl compound under acidic conditions (e.g., H₂SO₄ or POCl₃) . For example, Mn(II)-catalyzed reactions have been used for analogous thiazole derivatives, where temperature (90–100°C) and solvent (THF or DMF) critically influence yield . Optimization includes adjusting stoichiometry of POCl₃ (3:1 molar ratio to substrate) and using ammonia to precipitate the product at pH 8–9 . Purity is enhanced via recrystallization in DMSO/water (2:1) .
Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Assign peaks using deuterated DMSO to resolve aromatic protons (δ 7.2–8.1 ppm) and amine protons (δ 5.8–6.2 ppm). Fluorine atoms induce splitting patterns in adjacent protons .
- IR Spectroscopy: Confirm NH₂ stretches (~3250 cm⁻¹) and C=N/C-S bonds (1580–1620 cm⁻¹) .
- X-ray Crystallography: Resolve crystal packing and dihedral angles between the thiazole and difluorophenyl rings. Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) achieves R-factors < 0.04 .
Basic: How is the compound screened for preliminary biological activity in anticancer research?
Methodological Answer:
- MTT Assay: Test cytotoxicity against cancer cell lines (e.g., HeLa or MCF-7) at 10–100 μM concentrations. IC₅₀ values are calculated using dose-response curves .
- DPPH Radical Scavenging: Assess antioxidant potential at 517 nm absorbance; IC₅₀ values < 50 μM indicate significant activity .
- Enzymatic Assays: Evaluate inhibition of malate dehydrogenase or similar targets via kinetic measurements (e.g., Km and Vmax changes) using UV-Vis spectroscopy .
Advanced: How do substituent modifications (e.g., fluorine position or thiazole ring substitution) affect structure-activity relationships (SAR)?
Methodological Answer:
- Fluorine Positioning: Compare 3,4-difluoro vs. 4-fluoro analogs. 3,4-Difluoro enhances electronegativity, improving membrane permeability and target binding (e.g., ΔIC₅₀ of 12 μM vs. 25 μM in anticancer assays) .
- Thiazole Ring Substitution: Introduce methyl or pyrazine groups at the 4-position to study steric effects. Methyl groups reduce solubility but increase logP (e.g., from 2.1 to 3.5), affecting bioavailability .
Advanced: What mechanistic insights exist for its interaction with enzymes like malate dehydrogenase?
Methodological Answer:
Kinetic studies using Lineweaver-Burk plots reveal non-competitive inhibition. For example, 4-(3,4-difluorophenyl)thiazol-2-amine binds to an allosteric pocket, altering Vmax without affecting Km . Crystallographic docking (e.g., AutoDock Vina) identifies hydrogen bonds between the amine group and Glu-135/Arg-138 residues, with ΔG values < −7 kcal/mol indicating strong binding .
Advanced: How can crystallographic data resolve contradictions in reported biological activities?
Methodological Answer:
Conflicting activity data (e.g., antioxidant vs. pro-oxidant effects) may arise from polymorphic forms. Compare crystal structures (space groups, unit cell parameters) to correlate packing modes with reactivity. For example, π-π stacking in the P21/c space group enhances stability, reducing pro-oxidant side reactions . DFT calculations (B3LYP/6-311+G**) further validate electronic effects of fluorine substituents on redox potential .
Advanced: What strategies mitigate synthetic byproducts like 4-substituted isomers or oxidized derivatives?
Methodological Answer:
- Chromatographic Separation: Use silica gel columns with ethyl acetate/hexane (3:7) to resolve 4- and 5-substituted isomers (Rf difference ~0.15) .
- Reductive Conditions: Add NaBH₄ during cyclization to suppress oxidation of the thiazole ring’s sulfur atom .
- HPLC-MS Monitoring: Track intermediates in real-time; adjust pH to <7 to prevent hydrolysis of the thioamide intermediate .
Advanced: How do solvent polarity and temperature influence its stability in biological assays?
Methodological Answer:
- Polar Solvents (DMSO/water): Stability decreases above 40°C, with ~15% degradation over 24 hours (HPLC-UV monitoring at 254 nm). Use freshly prepared solutions .
- Non-Polar Solvents (THF): No degradation observed at −20°C for 1 month. Avoid prolonged exposure to light, which accelerates ring-opening reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
